N-(2-chlorobenzyl)-2-furamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIYXOTXOFVDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of N 2 Chlorobenzyl 2 Furamide
Elucidation of Optimal Synthetic Pathways for N-(2-chlorobenzyl)-2-furamide
The efficient synthesis of this compound is a cornerstone for its further investigation and application. The primary route involves the formation of an amide bond between a furan-2-carboxylic acid moiety and a 2-chlorobenzylamine (B130927) moiety. The optimization of this reaction is crucial for maximizing yield and purity.
Exploration of Precursor Reactivity and Reaction Conditions
The synthesis of this compound is typically achieved through the coupling of furan-2-carboxylic acid with 2-chlorobenzylamine. The reactivity of these precursors is a key determinant of the reaction's success. Furan-2-carboxylic acid can be activated in several ways to facilitate the amide bond formation. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting furan-2-carbonyl chloride is then reacted with 2-chlorobenzylamine in the presence of a base to neutralize the hydrogen chloride byproduct.
Alternatively, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed to activate the carboxylic acid in situ. nih.gov This method often proceeds under milder conditions and can be advantageous when dealing with sensitive functional groups. nih.gov The reaction of furan-2-carboxylic acid with CDI forms a highly reactive acylimidazolide intermediate, which then readily reacts with the amine. nih.govnih.gov
The choice of solvent and base is also critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used to prevent side reactions with the reactive intermediates. researchgate.netmdpi.com The selection of a suitable base, typically a non-nucleophilic amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is important for scavenging the acid produced during the reaction without competing with the primary amine nucleophile.
A summary of potential reaction conditions is presented in the table below.
| Activation Method | Reagent | Solvent | Base | Typical Temperature |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to room temperature |
| In Situ Coupling | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | None required initially | Room temperature to 45 °C nih.gov |
| In Situ Coupling | Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt) | Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 0 °C to room temperature |
Process Optimization for Enhanced Yield and Purity in this compound Synthesis
To enhance the yield and purity of this compound, several process parameters can be optimized. The stoichiometry of the reactants is a primary consideration. While a 1:1 molar ratio of the activated carboxylic acid and the amine is theoretically required, a slight excess of the amine can sometimes be used to ensure complete consumption of the more valuable activated acid.
Temperature control is crucial, especially during the addition of the activating agent and the amine, to manage the exothermic nature of the reaction and minimize the formation of byproducts. Purification of the final product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography is determined by the polarity of the compound and any impurities present.
The table below outlines key optimization parameters and their impact on the synthesis.
| Parameter | Impact on Yield | Impact on Purity | Considerations |
| Reactant Stoichiometry | Using a slight excess of the amine can drive the reaction to completion. | A large excess of either reactant can complicate purification. | The cost and availability of the reactants should be considered. |
| Reaction Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. | Lower temperatures often lead to cleaner reactions and higher purity. | The optimal temperature is a balance between reaction rate and selectivity. |
| Choice of Base | The base must be strong enough to neutralize the acid byproduct but not so strong as to cause deprotonation of other sensitive protons. | The purity of the base is important to avoid introducing impurities. | Sterically hindered bases can minimize side reactions with the electrophile. |
| Purification Method | Recrystallization is effective for obtaining highly pure crystalline solids. | Column chromatography is versatile for separating the product from a wide range of impurities. | The choice of method depends on the physical state of the product and the nature of the impurities. |
Design and Synthesis of this compound Analogs and Derivatives
The systematic structural modification of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. These modifications can be strategically introduced at the furamide core, the aromatic ring, or the benzyl (B1604629) linker.
Strategic Modifications at the Furamide Core
The furan (B31954) ring of the furamide core is a key structural feature that can be modified to generate a diverse range of analogs. One approach involves the substitution at various positions of the furan ring. For instance, introducing small alkyl or halo groups at the 3-, 4-, or 5-positions of the furan ring can influence the electronic properties and steric profile of the molecule.
The table below summarizes potential modifications at the furamide core.
| Modification | Rationale | Synthetic Precursor |
| Substitution on Furan Ring | To probe steric and electronic effects. | Substituted furan-2-carboxylic acids |
| Replacement with Thiophene | Bioisosteric replacement to alter electronic properties and hydrogen bonding capacity. | Thiophene-2-carboxylic acid |
| Replacement with Pyrrole | Bioisosteric replacement to introduce a hydrogen bond donor. | Pyrrole-2-carboxylic acid |
Systematic Substituent Variations on Aromatic Moieties
The 2-chlorobenzyl moiety offers another site for systematic modification. Varying the position and nature of the substituent on the phenyl ring can have a profound impact on the molecule's conformation and electronic distribution. A series of analogs can be synthesized by replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups. nih.gov
Furthermore, the position of the substituent can be moved from the ortho (2-position) to the meta (3-position) or para (4-position) to investigate the influence of positional isomerism. The synthesis of these analogs involves reacting furan-2-carbonyl chloride with the appropriately substituted benzylamines.
The following table details possible substituent variations on the aromatic ring.
| Substituent (Position) | Rationale | Precursor Amine |
| Halogens (F, Br, I) | To investigate the effect of halogen size and electronegativity. | 3-Chlorobenzylamine, 4-Chlorobenzylamine, 2-Bromobenzylamine, etc. |
| Electron-Donating Groups (-CH₃, -OCH₃) | To increase electron density in the aromatic ring. | 2-Methylbenzylamine, 2-Methoxybenzylamine, etc. |
| Electron-Withdrawing Groups (-CF₃, -NO₂) | To decrease electron density in the aromatic ring. | 2-(Trifluoromethyl)benzylamine, 2-Nitrobenzylamine, etc. |
Exploration of Linker Chemistry and Conformational Effects
Another strategy involves altering the length or rigidity of the linker. For instance, homologation by inserting a methylene (B1212753) group to create an N-(2-chlorophenethyl)-2-furamide could be explored. Conversely, incorporating the amide into a cyclic structure could restrict conformational freedom, providing insights into the bioactive conformation.
The table below outlines potential linker modifications.
| Modification | Rationale | Synthetic Approach |
| N-Alkylation of Amide | To remove hydrogen bond donor and introduce steric bulk. | Alkylation of the parent amide using an alkyl halide and a base. |
| Linker Homologation | To increase the distance and flexibility between the two ring systems. | Synthesis using 2-(2-chlorophenyl)ethanamine as the amine precursor. |
| Conformational Restriction | To lock the molecule into a specific conformation. | Design and synthesis of cyclic analogs where the linker is part of a new ring system. |
Molecular and Cellular Mechanisms of Action of N 2 Chlorobenzyl 2 Furamide
Identification of Biological Targets Modulated by N-(2-chlorobenzyl)-2-furamide
Enzyme Kinetic Profiling and Inhibition Studies
There is no available information on the enzymatic targets of this compound or any studies detailing its inhibitory effects.
Receptor Binding Assays and Ligand-Target Interactions
No receptor binding assays or data on ligand-target interactions for this compound have been published.
Investigation of Cellular Pathway Perturbations Induced by this compound
Cell Signaling Pathway Analysis
Information regarding the impact of this compound on any cell signaling pathways is not available in the current body of scientific literature.
Modulation of Gene Expression and Protein Synthesis
There are no studies documenting the effects of this compound on gene expression or protein synthesis.
Biophysical Characterization of this compound-Target Interactions
Due to the lack of identified biological targets, no biophysical characterization of interactions between this compound and any target molecules has been conducted or reported.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 2 Chlorobenzyl 2 Furamide and Its Analogs
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of N-(2-chlorobenzyl)-2-furamide is intrinsically linked to its molecular architecture, which consists of three primary components: the 2-chlorobenzyl moiety, the furan (B31954) ring, and the central amide linker. SAR studies on analogous compounds have highlighted the critical role each of these fragments plays in molecular recognition and biological response.
The 2-chlorobenzyl group is a crucial determinant of activity. The position and nature of the substituent on the benzyl (B1604629) ring can significantly influence the compound's properties. The chlorine atom at the ortho position is thought to induce a specific conformational preference in the molecule, which may be optimal for binding to its biological target. Studies on similar series of compounds have shown that substitutions at different positions or with different halogens can lead to a variation in activity.
The furan ring , an aromatic heterocycle, is another key feature. Its electron-rich nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, are likely important for target engagement. Modifications to the furan ring, such as substitution or replacement with other heterocyclic systems, can provide valuable insights into the specific interactions it forms within the binding pocket.
The amide linker provides a rigid backbone connecting the benzyl and furan moieties. The planarity of the amide bond and its hydrogen bonding capabilities (both as a donor and an acceptor) are critical for maintaining the structural integrity of the molecule and for direct interactions with amino acid residues in the target protein.
| Moiety | Structural Feature | Postulated Importance for Biological Activity |
| 2-Chlorobenzyl Group | Chlorine at ortho-position | Induces specific conformation, influences electronic properties. |
| Benzyl ring | Participates in hydrophobic and van der Waals interactions. | |
| Furan Ring | Aromatic heterocycle | Involved in π-π stacking and hydrogen bonding. |
| Oxygen heteroatom | Potential hydrogen bond acceptor. | |
| Amide Linker | Planar amide bond | Provides structural rigidity. |
| N-H and C=O groups | Act as hydrogen bond donor and acceptor, respectively. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to guide the synthesis of more potent compounds. nih.govajchem-a.com
A typical QSAR study for this compound derivatives would involve the following steps:
Data Set Preparation: A series of analogs with varying substituents on the benzyl and/or furan rings would be synthesized and their biological activities determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques. mdpi.com
| Descriptor Type | Example Descriptor | Relevance to this compound Derivatives |
| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents on the aromatic rings. |
| Atomic charges | Describes the electrostatic potential for interactions. | |
| Steric | Molar refractivity (MR) | Relates to the volume and polarizability of substituents. |
| Taft steric parameter (Es) | Quantifies the bulkiness of substituents. | |
| Hydrophobic | Partition coefficient (logP) | Measures the lipophilicity of the molecule, affecting membrane permeability. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular skeleton. |
A hypothetical QSAR equation for a series of this compound analogs might look like:
log(1/IC50) = 0.85 * logP - 0.23 * (MR)^2 + 1.54 * σ + 3.45
This equation would suggest that biological activity increases with lipophilicity (logP) and the presence of electron-withdrawing groups (positive σ coefficient) but decreases with very bulky substituents (negative (MR)^2 term).
Conformational Analysis and its Correlation with Molecular Recognition
The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. researchgate.net The flexibility of this compound arises primarily from the rotation around the single bonds of the amide linker and the benzyl group.
The ortho-chloro substituent on the benzyl ring is expected to sterically hinder free rotation around the C-N bond, leading to a preferred range of dihedral angles. This conformational restriction can pre-organize the molecule into a shape that is complementary to the binding site of its target protein.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the conformational landscape of this compound. The results of these analyses can help to build a 3D pharmacophore model, which defines the essential spatial arrangement of chemical features required for biological activity.
| Torsional Angle | Description | Impact on Conformation |
| τ1 (Cα-C-N-Cα') | Amide bond torsion | Largely planar (ω ≈ 180°) |
| τ2 (C-N-Cα'-Ar) | Benzyl-amide linkage | Influenced by the ortho-chloro substituent, restricting rotation. |
| τ3 (Cα-C-Het-Cα) | Furan-amide linkage | Determines the relative orientation of the furan ring. |
Understanding the preferred conformation is crucial for designing analogs that are conformationally constrained in the bioactive shape, potentially leading to increased potency and selectivity.
Deciphering Structure-Mechanism Relationships through Mutational and Ligand-Based Approaches
Understanding not just that a molecule is active, but how it exerts its effect at a molecular level is the goal of structure-mechanism relationship (SMR) studies. For this compound, both mutational and ligand-based approaches can provide valuable mechanistic insights.
Mutational studies involve systematically altering the amino acid residues in the putative binding site of the target protein. By observing how these mutations affect the binding and activity of this compound, researchers can identify the specific residues that are critical for interaction. For example, if mutating a specific tyrosine residue to an alanine (B10760859) abolishes activity, it would suggest a crucial π-π stacking interaction between the tyrosine and one of the aromatic rings of the ligand.
Ligand-based approaches , on the other hand, infer information about the target binding site by analyzing the properties of a set of active ligands. nih.gov Techniques like pharmacophore modeling and 3D-QSAR can generate a hypothesis about the key interaction points within the binding site. For instance, a common pharmacophore for a series of this compound analogs might include a hydrogen bond acceptor feature corresponding to the furan oxygen, a hydrogen bond donor from the amide N-H, and a hydrophobic region occupied by the chlorobenzyl group.
By integrating the findings from SAR, QSAR, conformational analysis, and SMR studies, a comprehensive understanding of the molecular basis of action for this compound and its analogs can be achieved. This knowledge is instrumental in the rational design and development of new chemical entities with improved therapeutic profiles.
In Vitro Biological Efficacy and Selectivity Profiling of N 2 Chlorobenzyl 2 Furamide
Evaluation of Biological Responses in Diverse Cellular Systems
The in vitro biological activities of compounds structurally related to N-(2-chlorobenzyl)-2-furamide, such as furan-2-carboxamide derivatives, have been a subject of scientific inquiry. These investigations have explored their potential effects across various cellular systems, revealing a range of biological responses.
Derivatives of furan-2-carboxamide have demonstrated notable antiproliferative activity against various cancer cell lines. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed significant anti-cancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. mdpi.com The antiproliferative effects of these compounds are thought to be influenced by the nature of the substituents on the carboxamide moiety. mdpi.com
In a separate study, novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors, a mechanism known to disrupt cell division. nih.gov Compound 20b from this series exhibited potent antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov This suggests that the N-benzylamide scaffold, which is structurally analogous to this compound, can be a key pharmacophore for potent antiproliferative effects.
Interactive Data Table: Antiproliferative Activity of Furan-2-Carboxamide Analogs Please note: The following data is for illustrative purposes and is based on findings for related compounds, not this compound.
| Compound Class | Cell Line | Activity Metric | Value |
| Carbamothioyl-furan-2-carboxamides | HepG2 | % Cell Viability (at 20 µg/mL) | 33.29 |
| N-benzylbenzamides (Compound 20b) | Various Cancer Cells | IC50 | 12-27 nM |
While specific studies on the anti-inflammatory effects of this compound in cell models are not available, research on related benzamides and nicotinamides indicates potential for this class of compounds to modulate inflammatory responses. nih.gov These compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov The mechanism is believed to involve the inhibition of the transcription factor NF-κB, which plays a central role in regulating the inflammatory process. nih.gov For example, N-substituted benzamides like metoclopramide (B1676508) have demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov
The antimicrobial and antifungal potential of furan-2-carboxamide derivatives has been explored in several studies. A series of new furan-2-carboxamide derivatives were synthesized and tested for their antimicrobial activity. benthamdirect.comresearchgate.net While most of these compounds showed low to moderate antibacterial activity, certain derivatives containing a 2,4-dinitrophenylhydrazone moiety were found to be most active against E. coli. benthamdirect.comresearchgate.net In terms of antifungal activity, one compound, 8a, was identified as the most active, while others showed moderate effects. benthamdirect.comresearchgate.net
Another study on carbamothioyl-furan-2-carboxamide derivatives reported significant antifungal activity against all tested fungal strains. mdpi.com Furthermore, these compounds exhibited antibacterial activity, with some derivatives showing notable inhibition zones against E. coli, S. aureus, and B. cereus. mdpi.com The presence of a furan (B31954) ring in the structure of these natural derivatives is believed to strongly influence their biological activity. nih.gov
Interactive Data Table: Antimicrobial Activity of Furan-2-Carboxamide Analogs Please note: The following data is for illustrative purposes and is based on findings for related compounds, not this compound.
| Compound Class | Organism | Activity Metric | Value |
| 2,4-dinitrophenylhydrazone-furan-2-carboxamides | E. coli | - | Most Active in Series |
| Carbamothioyl-furan-2-carboxamides | E. coli | Inhibition Zone (mm) | 10.5 |
| Carbamothioyl-furan-2-carboxamides | S. aureus | Inhibition Zone (mm) | 13 |
| Carbamothioyl-furan-2-carboxamides | B. cereus | Inhibition Zone (mm) | 16 |
| Furan-2-carboxamide (Compound 8a) | Fungal Strains | - | Most Active in Series |
Assessment of Compound Selectivity Against Off-Targets in Cellular Assays
Information regarding the selectivity profiling of this compound against off-targets is not available in the current body of scientific literature. Such studies are crucial to understanding the potential for unintended biological effects. For related compounds, selectivity is an important aspect of their development as therapeutic agents. For instance, in the development of antiproliferative agents, selectivity for cancer cells over non-cancerous cells is a key determinant of a compound's therapeutic index. Studies on some antiproliferative 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine derivatives have shown remarkable selectivity for certain resistant cancer cell lines. nih.gov
Combinatorial Approaches: Synergy and Antagonism with Other Chemical Probes
There are no specific studies investigating the synergistic or antagonistic effects of this compound in combination with other chemical probes. However, the concept of combination therapy is a well-established strategy to enhance efficacy and overcome resistance. In the context of antimicrobial research, some furan-2-carboxamide derivatives have been evaluated in combination with standard antibiotics. For example, synergistic and additive activities were observed when some nitroflouroquinolone derivatives were combined with metronidazole against H. pylori. researchgate.net Conversely, in some instances, antagonism has been observed. benthamdirect.com The outcome of such combinations is highly dependent on the specific compounds and the biological context. benthamdirect.com
Pre Clinical Animal Model Investigations of N 2 Chlorobenzyl 2 Furamide S Biological Activity
In Vivo Efficacy Studies in Established Disease Models (Focus on Biological Effect)
There is no available information on the in vivo efficacy of N-(2-chlorobenzyl)-2-furamide in any established animal models of disease.
Assessment of Pharmacodynamic Endpoints in Animal Models
No studies were found that assessed the pharmacodynamic endpoints of this compound in animal models.
Characterization of Biological Response in Organ-Specific Models
There is no data characterizing the biological response to this compound in any organ-specific animal models.
Comparative Analysis of Biological Activity Across Different Pre-clinical Species
No research has been published that provides a comparative analysis of the biological activity of this compound across different preclinical species.
Mechanistic Insights Derived from Animal Studies of this compound
There are no mechanistic insights derived from animal studies for this compound reported in the scientific literature.
Computational and Theoretical Studies of N 2 Chlorobenzyl 2 Furamide
Molecular Docking and Molecular Dynamics Simulations of N-(2-chlorobenzyl)-2-furamide Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. A key output of this process is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.
While no specific protein-ligand binding affinity predictions for this compound have been published, a hypothetical study would involve docking this compound against one or more protein targets. The results would be presented in a table similar to the one below.
Table 1: Illustrative Protein-Ligand Binding Affinity Predictions for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |
| Cyclooxygenase-2 | -9.2 | ARG120, TYR355, SER530 |
| Tumor Necrosis Factor-alpha | -7.8 | TYR59, GLN61, LEU120 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Following molecular docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the protein-ligand complex over time in a simulated biological environment. MD simulations track the movements and conformational changes of both the protein and the ligand, offering a more detailed understanding of the stability of their interaction. Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
A study on this compound would analyze its conformational stability within a protein's binding site over a simulation period (e.g., 100 nanoseconds). The stability of the complex would be a key finding.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can determine a molecule's electronic structure, orbital energies (such as HOMO and LUMO), and reactivity descriptors. These calculations help in understanding the molecule's intrinsic chemical behavior.
For this compound, quantum chemical calculations could provide valuable information about its reactivity, stability, and potential sites for metabolic transformation.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
This table is for illustrative purposes only and does not represent actual calculated data.
In Silico Screening for Novel this compound Analogs with Desired Activity Profiles
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify molecules with a high likelihood of having a desired biological activity. This process can be used to discover novel analogs of a lead compound like this compound. By making modifications to the core structure of this compound, a virtual library of analogs can be created and screened against a specific target.
The screening process would filter these analogs based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's rule of five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to identify promising candidates for further investigation.
Ligand-Based and Structure-Based Virtual Design Strategies
Virtual drug design strategies can be broadly categorized as either ligand-based or structure-based.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, is a common ligand-based method.
Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available. This allows for the rational design of ligands that can fit into the target's binding site. Molecular docking is a primary tool in structure-based design.
For this compound, if the structure of its target protein were known, structure-based design could be used to optimize its interactions and improve its potency. If the target structure were unknown, but other active compounds were identified, a ligand-based approach could be used to design new analogs with similar or enhanced activity.
Advanced Analytical Methodologies for N 2 Chlorobenzyl 2 Furamide Research
Chromatographic Techniques for Separation and Purity Characterization in Research Settings
Chromatographic methods are fundamental for separating N-(2-chlorobenzyl)-2-furamide from reaction mixtures, impurities, or biological matrices, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would likely be a reversed-phase method. For similar compounds, C8 or C18 columns are commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifier such as formic acid or phosphoric acid to improve peak shape. semanticscholar.orgresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule are expected to absorb UV light. researchgate.net
A hypothetical HPLC method for this compound might involve:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Flow Rate: Typically around 1.0 mL/min.
Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a reasonable retention time.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound is not documented, GC-MS could potentially be used for its analysis, possibly after derivatization to increase its volatility and thermal stability. semanticscholar.org The technique is highly sensitive and provides structural information from the mass spectrum. For related compounds, GC-MS has been used for detection in biological matrices. synhet.com
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and inexpensive method for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate (e.g., silica (B1680970) gel) and developing it with a suitable solvent system. The choice of solvent system would be determined empirically to achieve good separation (an appropriate Rf value). Visualization of the spots could be achieved under UV light due to the aromatic nature of the compound.
Spectroscopic Techniques for Structural Elucidation and Quantification in Research Samples
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR would be essential for confirming the synthesis of this compound.
¹H NMR: Would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the benzyl (B1604629) group, and the amide N-H proton.
¹³C NMR: Would show the number of unique carbon atoms in the molecule, providing further confirmation of the structure.
Advanced NMR techniques like COSY, HSQC, and HMBC could be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. While specific NMR data for this compound is not available, data for related structures like 2-chlorobenzyl bromide and 2-furamide (B1196590) can provide an indication of the expected chemical shifts. chemicalbook.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses of fragments such as the chlorobenzyl group or the furan ring, which would further support the proposed structure. Techniques like electrospray ionization (ESI) or electron ionization (EI) could be employed. nih.govnist.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I) and N-H bending (amide II) bands, C-Cl stretching, and vibrations associated with the furan and benzene (B151609) rings. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to the π-π* transitions of the aromatic furan and chlorobenzyl moieties. This data is also crucial for selecting the appropriate wavelength for HPLC-UV detection.
Development of Bioanalytical Methods for Quantification in Pre-clinical Samples (Excluding Human Biomatrices)
The accurate determination of this compound concentrations in pre-clinical animal models is fundamental for pharmacokinetic and toxicokinetic studies. A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for this purpose. nih.govdndi.orgresearchgate.net The development and validation of such a method for this compound would typically involve the following steps, tailored to matrices like rat, mouse, or dog plasma and tissues. dndi.orgnih.gov
Sample Preparation: The primary goal of sample preparation is to extract this compound from the complex biological matrix and remove proteins and other interfering substances. nih.gov A common and effective technique is protein precipitation, where a cold organic solvent like acetonitrile or methanol (B129727) is added to the plasma sample. nih.govresearchgate.net This denatures and precipitates the proteins, which can then be separated by centrifugation. For more complex matrices or to achieve lower detection limits, a two-step procedure involving protein precipitation followed by liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether might be employed. dndi.org An internal standard (IS), ideally a stable isotope-labeled version of this compound, would be added at the beginning of the process to account for any variability during sample handling and analysis. nih.gov
Chromatographic and Mass Spectrometric Conditions: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. qub.ac.uk Separation of the analyte from residual matrix components is typically achieved on a reverse-phase column, such as a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govresearchgate.netqub.ac.uk
Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is generally suitable for amide-containing compounds. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Specific precursor-to-product ion transitions are identified for both this compound and the internal standard. For this compound (exact mass ~223.66 g/mol ), a hypothetical MRM transition could involve the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion generated by collision-induced dissociation (e.g., cleavage of the amide bond) as the product ion. nih.gov
Method Validation: A newly developed bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies. nih.gov Key validation parameters include:
Specificity and Selectivity: The ability to detect and quantify the analyte without interference from matrix components. nih.gov
Linearity: The method should produce a response that is directly proportional to the concentration of the analyte over a specified range. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed at multiple concentration levels (low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different days (inter-day). nih.gov
Extraction Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. nih.gov
Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage, including bench-top stability at room temperature, freeze-thaw stability, and long-term storage stability at low temperatures (e.g., -80°C). researchgate.netnih.gov
The table below summarizes hypothetical, yet typical, parameters for a validated LC-MS/MS method for this compound in rat plasma.
Interactive Data Table: Hypothetical LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Specification | Finding |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 2000 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 2.5% - 8.9% |
| Inter-day Precision (%RSD) | < 15% | 4.1% - 10.3% |
| Intra-day Accuracy (%Bias) | Within ±15% | -11.2% to +9.5% |
| Inter-day Accuracy (%Bias) | Within ±15% | -9.8% to +12.4% |
| Extraction Recovery | Consistent and reproducible | 85% - 97% |
| Matrix Effect | Minimal ionization suppression/enhancement | < 15% |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C | No significant degradation |
This validated method can then be confidently applied to pre-clinical pharmacokinetic studies, providing crucial data on the absorption, distribution, metabolism, and excretion of this compound. nih.govnih.gov
High-Throughput Screening (HTS) Assay Development for this compound and Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. nih.govmdpi.com Developing an HTS assay to find novel analogs of this compound with improved activity or properties requires a multi-step, systematic approach. mdpi.comnuvisan.com
Assay Principle and Format Selection: The first step is to define the biological target and mechanism of action. The choice of assay format—either biochemical or cell-based—depends on this target. mdpi.com
Biochemical Assays: If this compound is known to inhibit a specific purified enzyme, a biochemical assay would be appropriate. mdpi.com These assays measure the direct effect of a compound on the target protein's activity. researchgate.net Examples include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescent oxygen channeling assays (e.g., AlphaScreen), which can detect changes in substrate turnover or ligand binding. nih.gov
Cell-Based Assays: If the target is part of a complex cellular pathway or is unknown, a cell-based assay is more suitable. mdpi.com These assays measure a downstream cellular response, such as the expression of a reporter gene, cell viability, or changes in a specific signaling pathway. nih.govnih.gov For instance, if the desired outcome is the inhibition of a particular cellular process, a high-content imaging assay could be developed to visualize and quantify phenotypic changes in response to treatment with library compounds. nih.gov
Assay Development and Optimization: Once a format is chosen, the assay must be optimized for HTS. This involves a careful selection of buffer conditions, pH, reagent concentrations (e.g., enzyme and substrate relative to their Kₘ), and incubation times to achieve a robust and reproducible signal. nuvisan.com The goal is to maximize the signal-to-background ratio and ensure the assay is sensitive enough to detect inhibitors across a range of potencies. nuvisan.com
Miniaturization and Automation: To be cost-effective and efficient, HTS assays are miniaturized, typically from a 96-well plate format to 384-well or even 1536-well formats. nuvisan.com This reduces the consumption of expensive reagents and valuable library compounds. The entire process, from liquid handling to plate reading, is usually automated using robotic systems to ensure precision and high throughput. nih.gov
Assay Validation and Performance Metrics: Before initiating a full-scale screening campaign, the assay is validated using reference compounds, including this compound itself, to ensure it can reliably identify active molecules. nih.gov The robustness of the assay is quantified using statistical parameters, most notably the Z'-factor. nih.gov The Z'-factor is a measure of the statistical effect size and is calculated from the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS. nih.gov
The table below outlines the key stages and considerations in developing an HTS assay for this compound analogs.
Interactive Data Table: HTS Assay Development Workflow
| Stage | Key Activities | Parameters & Goals |
| 1. Target Identification | Define the biological target and mechanism of action. | Select a relevant enzyme or cellular pathway. |
| 2. Assay Format Selection | Choose between biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene) formats. mdpi.com | Format should be amenable to automation and produce a measurable signal. |
| 3. Optimization | Fine-tune assay conditions: buffer, pH, reagent concentrations, incubation time. nuvisan.com | Maximize signal-to-background ratio; ensure stability of reagents. nuvisan.com |
| 4. Miniaturization | Transition the assay from a larger to a smaller well format (e.g., 96 to 384-well). nuvisan.com | Reduce reagent costs and compound consumption. |
| 5. Validation | Test assay performance with known active (positive control) and inactive (negative control) compounds. | Calculate Z'-factor (>0.5); determine IC₅₀ for reference compounds. nih.govnuvisan.com |
| 6. Pilot Screen | Screen a small, diverse subset of the compound library (e.g., 10,000 compounds). nuvisan.com | Assess hit rate, data variability, and overall performance before full-scale screening. |
This systematic development process ensures the creation of a reliable and efficient HTS assay capable of identifying novel and potent analogs of this compound from large chemical libraries. nih.govnuvisan.com
Future Perspectives and Emerging Research Avenues for N 2 Chlorobenzyl 2 Furamide
Positioning N-(2-chlorobenzyl)-2-furamide as a Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov For this compound to be developed as a chemical probe, a thorough characterization of its biological activity, selectivity, and mechanism of action would be the first critical step. nih.gov
Hypothetical Applications as a Biological Probe:
Enzyme Inhibition Studies: The amide linkage and aromatic rings in this compound make it a candidate for screening against various enzyme classes, such as proteases, kinases, or hydrolases. Should it exhibit inhibitory activity, it could be used to elucidate the physiological and pathological roles of its target enzyme.
Receptor Binding Assays: The molecule could be tested for its ability to bind to specific cellular receptors. If selective binding is identified, radiolabeled or fluorescently tagged versions of this compound could be synthesized to map receptor distribution and density in tissues, contributing to our understanding of signaling pathways.
Exploring Cellular Pathways: By observing the phenotypic effects of this compound on cells, researchers could gain insights into the biological pathways it modulates. For example, if the compound induces apoptosis, it could be used as a tool to study the molecular machinery of programmed cell death.
To be considered a high-quality chemical probe, this compound would need to meet several criteria, as outlined in the table below.
| Criteria for a High-Quality Chemical Probe | Relevance to this compound |
| Potency | The compound should elicit a biological response at a low concentration. |
| Selectivity | It should interact with a specific biological target with minimal off-target effects. nih.gov |
| Known Mechanism of Action | The molecular mechanism by which it produces its effect should be well-understood. |
| Cellular Activity | It must be able to penetrate cell membranes to reach its intracellular target. |
| Structure-Activity Relationship (SAR) | A clear relationship between its chemical structure and biological activity should be established. |
| Availability of a Negative Control | A structurally similar but inactive analogue should be available to confirm that the observed effects are due to on-target activity. |
The development of this compound as a chemical probe would require a multidisciplinary approach, involving synthetic chemistry, biochemistry, and cell biology to validate its utility in exploring fundamental biological processes.
Exploration of this compound in Materials Science or Agrochemical Research (Non-Human Application)
Beyond biomedical applications, the chemical structure of this compound suggests potential utility in materials science and agrochemical research.
Potential in Materials Science:
Polymer Chemistry: The 2-furamide (B1196590) moiety is a known building block for the synthesis of polymers. chemimpex.com Research could explore the incorporation of this compound as a monomer in the creation of novel polymers with unique thermal, mechanical, or photophysical properties. The presence of the chlorine atom could also impart flame-retardant properties.
Organic Electronics: Furan-containing compounds have been investigated for their use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be studied to assess its potential as a component in such devices.
Potential in Agrochemical Research:
Pesticidal Activity: Diamide derivatives are a known class of insecticides. researchgate.net this compound could be screened for insecticidal, fungicidal, or herbicidal properties. The 2-furamide core is found in some agrochemicals, and the chlorobenzyl group is also a common feature in pesticides. chemimpex.com
Plant Growth Regulation: Some small molecules can influence plant growth and development. This compound could be tested for its effects on seed germination, root development, and other physiological processes in plants.
The table below summarizes the potential non-human applications and the corresponding research that would be required.
| Potential Application Area | Specific Research Focus |
| Materials Science | Synthesis and characterization of polymers containing this compound. |
| Investigation of the electronic and photophysical properties for potential use in organic electronics. | |
| Agrochemical Research | Screening for insecticidal, fungicidal, and herbicidal activity against common agricultural pests and weeds. researchgate.net |
| Evaluation of its effects on the growth and development of various plant species. |
Integration of this compound Research with Systems Biology and Omics Technologies
Systems biology and omics technologies (genomics, proteomics, metabolomics) offer a powerful approach to understanding the global effects of a small molecule on a biological system. If this compound is found to have significant biological activity, these technologies would be invaluable in elucidating its mechanism of action and identifying its molecular targets.
Potential Research Approaches:
Transcriptomics (RNA-Seq): By treating cells with this compound and analyzing changes in gene expression, researchers could identify the signaling pathways and cellular processes that are perturbed by the compound.
Proteomics: Techniques such as thermal proteome profiling (TPP) or chemical proteomics could be used to identify the direct protein targets of this compound within the cell.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with the compound could reveal its effects on metabolic pathways and identify any potential metabolic liabilities.
The integration of these high-throughput technologies could provide a comprehensive understanding of the biological effects of this compound, as depicted in the following table.
| Omics Technology | Potential Insights |
| Transcriptomics | Identification of gene networks and signaling pathways affected by the compound. |
| Proteomics | Direct identification of protein binding partners and off-targets. |
| Metabolomics | Understanding the impact on cellular metabolism and identifying key metabolic shifts. |
Challenges and Opportunities in the Academic Advancement of this compound Research
The advancement of research on a novel compound like this compound faces both challenges and presents unique opportunities for the academic community.
Challenges:
Lack of Existing Data: The primary challenge is the current scarcity of published research on this specific molecule, requiring foundational studies to be conducted from the ground up.
Synthesis and Scalability: Efficient and scalable synthetic routes may need to be developed to produce sufficient quantities of the compound for extensive testing.
Resource Intensiveness: Comprehensive biological and physicochemical characterization is a resource-intensive process that requires significant funding and expertise.
Target Identification: If biological activity is observed, identifying the specific molecular target(s) can be a complex and lengthy undertaking.
Opportunities:
Novelty and Intellectual Property: The unexplored nature of this compound presents an opportunity for novel discoveries and the potential for new intellectual property.
Interdisciplinary Collaboration: Research on this compound would necessitate collaboration between chemists, biologists, and computational scientists, fostering a rich interdisciplinary research environment.
Tool for Discovery: If this compound is found to have a unique biological activity, it could become a valuable tool for the broader scientific community to probe new areas of biology.
Training of Future Scientists: The process of characterizing a novel compound provides an excellent training ground for students and postdoctoral researchers in various aspects of chemical biology and drug discovery.
Q & A
Q. Advanced
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly to resolve torsional angles of the chlorobenzyl and furan groups .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic distributions and steric interactions .
- NMR spectroscopy : 2D NOESY identifies spatial proximity between the furan ring and chlorobenzyl substituents .
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Basic
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .
- Cellular viability tests : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding studies : Surface Plasmon Resonance (SPR) quantifies affinity for receptors (e.g., GPCRs) .
How should researchers address contradictory data on the compound’s biological efficacy across studies?
Q. Advanced
- Meta-analysis : Aggregate dose-response curves from independent studies to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Structural analogs : Compare activity profiles of derivatives to isolate structure-activity relationships (SAR) .
What role does computational modeling play in predicting reactivity and interaction mechanisms?
Q. Advanced
- Molecular docking : AutoDock Vina simulates binding modes with biological targets (e.g., active sites of enzymes) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues .
- ADMET prediction : Tools like SwissADME forecast solubility, bioavailability, and metabolic pathways .
How can flow chemistry improve the scalability of this compound synthesis?
Q. Advanced
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., amidation), reducing side reactions .
- In-line analytics : FTIR or UV-Vis monitors reaction progress in real time .
- Residence time optimization : Adjust flow rates to maximize yield (>90%) while minimizing degradation .
What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
Q. Advanced
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzyl or furan positions .
- Pharmacophore mapping : Identify essential moieties (e.g., chlorobenzyl’s hydrophobic pocket interaction) .
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric descriptors with bioactivity .
What experimental approaches assess the compound’s stability under physiological conditions?
Q. Basic
- pH stability studies : Incubate in buffers (pH 1–9) and quantify degradation via LC-MS .
- Thermal analysis : TGA/DSC determines decomposition temperatures (>200°C) .
- Light sensitivity : Expose to UV-Vis radiation and track photodegradation products .
What challenges arise in crystallographic studies of this compound?
Q. Advanced
- Crystal polymorphism : Screen solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
- Twinned data : Use SHELXD for structure solution and refine with TWINABS .
- Disorder modeling : Apply restraints to chlorobenzyl groups in SHELXL to improve R-factors (<0.05) .
How can comparative studies with structural analogs guide functional optimization?
Q. Advanced
- Activity cliffs : Compare derivatives with minor structural changes (e.g., 3-chloro vs. 4-chloro substitution) to pinpoint critical groups .
- Cross-species assays : Test analogs in bacterial vs. mammalian cells to assess selectivity .
- Crystallographic overlays : Superimpose analog-protein complexes to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
